7-Ethoxy-1-benzofuran-3-carboxylic acid

Lipophilicity Physicochemical Property Drug Design

7-Ethoxy-1-benzofuran-3-carboxylic acid (CAS 1484193-70-5, C₁₁H₁₀O₄, MW 206.19) is a benzofuran-3-carboxylic acid derivative bearing an ethoxy substituent at the 7-position of the benzofuran ring. This scaffold places it within a broader class of alkoxy-substituted benzofuran carboxylic acids that have been investigated for hypolipidemic , carbonic anhydrase inhibitory , and antiproliferative activities.

Molecular Formula C11H10O4
Molecular Weight 206.19 g/mol
Cat. No. B13147188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethoxy-1-benzofuran-3-carboxylic acid
Molecular FormulaC11H10O4
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC2=C1OC=C2C(=O)O
InChIInChI=1S/C11H10O4/c1-2-14-9-5-3-4-7-8(11(12)13)6-15-10(7)9/h3-6H,2H2,1H3,(H,12,13)
InChIKeyYRZMIVRHCRYEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethoxy-1-benzofuran-3-carboxylic Acid (CAS 1484193-70-5): Core Structural Identity and Procurement-Relevant Baselines


7-Ethoxy-1-benzofuran-3-carboxylic acid (CAS 1484193-70-5, C₁₁H₁₀O₄, MW 206.19) is a benzofuran-3-carboxylic acid derivative bearing an ethoxy substituent at the 7-position of the benzofuran ring . This scaffold places it within a broader class of alkoxy-substituted benzofuran carboxylic acids that have been investigated for hypolipidemic [1], carbonic anhydrase inhibitory [2], and antiproliferative activities. The compound is commercially available as a research‑grade building block, with typical vendor‑specified purity of ≥95% .

Why 7-Ethoxy-1-benzofuran-3-carboxylic Acid Cannot Be Treated as a Drop-In Replacement for Other Alkoxy or Regioisomeric Benzofuran Carboxylic Acids


Within the benzofuran-3-carboxylic acid family, both the position and nature of the alkoxy substituent profoundly influence lipophilicity, electronic distribution, and metabolic susceptibility. The ethoxy group at position 7 introduces a specific steric and electronic profile that differs from the smaller methoxy analogue and from the unsubstituted parent compound, potentially altering target binding and pharmacokinetic behaviour [1]. Furthermore, the 3‑carboxylic acid regioisomer presents a distinct hydrogen‑bonding geometry compared to the 2‑carboxylic acid isomer (CAS 206559‑61‑7) , making simple interchange between regioisomers chemically unsound without re‑validation of activity and selectivity. Generic substitution therefore risks loss of potency, altered selectivity, or failed reproducibility in downstream assays.

Quantitative Differentiation Evidence for 7-Ethoxy-1-benzofuran-3-carboxylic Acid Against Its Closest Comparators


Lipophilicity Advantage of the 7-Ethoxy Substituent Over the 7-Methoxy Analogue

The ethoxy substituent at position 7 increases the calculated octanol–water partition coefficient relative to the 7‑methoxy analogue. Based on fragment‑based calculations using the ClogP method, the ethoxy group contributes approximately 0.5–0.6 log units more lipophilicity than the methoxy group [1]. This difference can modulate membrane permeability and non‑specific protein binding, making the ethoxy compound a preferred choice when higher logP is desirable for target engagement in lipophilic binding sites.

Lipophilicity Physicochemical Property Drug Design

Regioisomeric Carboxylic Acid Differentiation: 3‑COOH vs. 2‑COOH

The 3‑carboxylic acid isomer (7‑ethoxy‑1‑benzofuran‑3‑carboxylic acid) positions the carboxyl group adjacent to the furan oxygen, creating a distinct hydrogen‑bond acceptor/donor geometry compared to the 2‑carboxylic acid isomer . In prior medicinal chemistry campaigns on benzofuran‑2‑carboxylic acid templates, the 2‑COOH moiety has been identified as a critical pharmacophore for carbonic anhydrase and leukotriene biosynthesis inhibition [1], whereas the 3‑COOH isomer presents a divergent spatial orientation that may alter selectivity profiles. No direct comparative biological data for the two regioisomers are publicly available, but the physicochemical distinction is unambiguous. The 2‑COOH isomer (CAS 206559‑61‑7) exhibits a reported melting point of 198–200 °C , while the 3‑COOH target compound lacks a published melting point, further underscoring the solid‑state structural differences.

Regioisomer Hydrogen Bonding Target Binding

Synthetic Tracability and Purity Benchmarking Relative to Non‑Ethoxy Analogues

7‑Ethoxy‑1‑benzofuran‑3‑carboxylic acid is commercially supplied at a minimum purity of 95% (HPLC) . The 7‑methoxy analogue (CAS 344287‑58‑7) is also available at ≥95% purity ; however, the ethoxy derivative benefits from a well‑established synthetic route involving O‑alkylation of a 7‑hydroxy precursor with ethyl halides under mild conditions, often yielding higher batch‑to‑batch consistency when the ethylation step is controlled [1]. In contrast, the unsubstituted parent 1‑benzofuran‑3‑carboxylic acid (CAS 26537‑68‑8) lacks the alkoxy handle and therefore cannot be directly diversified through ether cleavage/conjugation strategies, limiting its utility as a scaffold for parallel library synthesis [1].

Synthetic Accessibility Purity Procurement

Prioritised Application Scenarios for 7-Ethoxy-1-benzofuran-3-carboxylic Acid in Research and Industrial Procurement


Medicinal Chemistry Scaffold for Carbonic Anhydrase IX Inhibitor Lead Optimisation

Benzofuran-based carboxylic acids have demonstrated submicromolar inhibition of the tumour‑associated carbonic anhydrase isoform hCA IX (KIs = 0.56–0.91 µM) [1]. Although the 7‑ethoxy‑3‑carboxylic acid substitution pattern was not included in the original study, its structural features (ethoxy lipophilicity, 3‑COOH regioisomer) align with the pharmacophore requirements identified for selective hCA IX binding. This compound could serve as a starting scaffold for systematic SAR exploration where incremental lipophilicity from the ethoxy group is hypothesised to improve membrane permeation into hypoxic tumour cells.

Building Block for 7‑Ethoxybenzofuran‑Containing Chalcone Anticancer Libraries

1‑(7‑Ethoxy‑1‑benzofuran‑2‑yl)ethanone has been used to generate chalcone derivatives with demonstrated cytotoxicity against MCF‑7 (breast), A549 (lung), and PC‑3 (prostate) cancer cell lines in the low micromolar range via SRB and ATP viability assays [2]. 7‑Ethoxy‑1‑benzofuran‑3‑carboxylic acid can be employed as a complementary carboxylic acid building block for amide coupling or esterification, expanding the accessible chemical space of 7‑ethoxybenzofuran‑based antiproliferative agents beyond the chalcone series.

Hypolipidemic Agent Intermediate in Alkoxybenzofuran Carboxylic Acid Series

Patent US 4,229,467 discloses alkoxy‑substituted benzofuran carboxylic acids as hypolipidemic agents, with specific claims encompassing ethoxy‑substituted variants [3]. Although the patent focuses on long‑chain alkyl esters, 7‑ethoxy‑1‑benzofuran‑3‑carboxylic acid represents the core pharmacophore and can be used as a key intermediate for synthesising the claimed ester derivatives for in vivo lipid‑lowering studies.

Negative Control or Selectivity Tool for Regioisomeric Profiling

Because the 3‑carboxylic acid regioisomer is structurally distinct from the more extensively studied 2‑carboxylic acid series (e.g., leukotriene biosynthesis inhibitors of the benzofuran‑2‑carboxylic acid class [4]), this compound is valuable as a selectivity control to determine whether biological activity observed with 2‑COOH analogues is regioisomer‑dependent. Procurement of both isomers from verified sources enables rigorous SAR deconvolution.

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